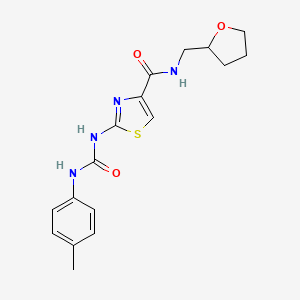
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as THU, is a novel compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. THU is a synthetic compound that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is not fully understood. However, studies have shown that N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide inhibits the activity of certain enzymes that are involved in cell growth and proliferation. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide inhibits the growth of cancer cells and induces apoptosis. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is also stable and can be stored for long periods of time. However, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being studied. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is also a complex compound that requires expertise in organic chemistry and access to specialized equipment.
Direcciones Futuras
There are several future directions for the study of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. In the field of medicine, further studies are needed to investigate the anticancer and anti-inflammatory properties of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. Studies are also needed to investigate the potential use of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide in combination with other drugs for the treatment of cancer and other diseases. In the field of agriculture, further studies are needed to investigate the insecticidal and herbicidal properties of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. Studies are also needed to investigate the potential use of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide in combination with other pesticides and herbicides. In the field of environmental science, further studies are needed to investigate the potential use of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide in the remediation of contaminated soil and water. Studies are also needed to investigate the potential environmental impact of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide.
Conclusion:
In conclusion, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a novel compound that has potential applications in various fields of scientific research. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been synthesized through a series of chemical reactions and has been extensively studied for its potential anticancer, anti-inflammatory, insecticidal, herbicidal, and remediation properties. Further studies are needed to investigate the properties and potential applications of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide.
Métodos De Síntesis
The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-aminothiazole with p-tolylisocyanate to form 2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. The second step involves the reaction of the resulting compound with tetrahydrofuran-2-carbaldehyde to form N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide. The synthesis of N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been shown to have anticancer properties. Studies have shown that N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In the field of agriculture, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been shown to have insecticidal properties. Studies have shown that N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is toxic to a wide range of insect pests, making it a potential candidate for the development of insecticides. N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has also been shown to have herbicidal properties, making it a potential candidate for the development of herbicides.
In the field of environmental science, N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been shown to have potential applications in the remediation of contaminated soil and water. Studies have shown that N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can enhance the degradation of pollutants such as polycyclic aromatic hydrocarbons (PAHs) and pesticides.
Propiedades
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(oxolan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-4-6-12(7-5-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-3-2-8-24-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSHBFNQJKQPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((tetrahydrofuran-2-yl)methyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

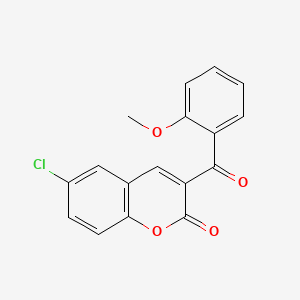
![6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2621369.png)
![{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2621370.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2621373.png)
![N-Methyl-N-[2-oxo-2-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]prop-2-enamide](/img/structure/B2621375.png)

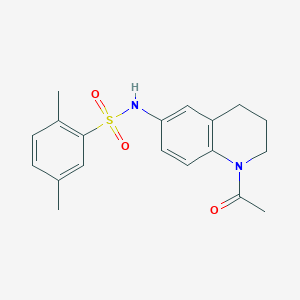

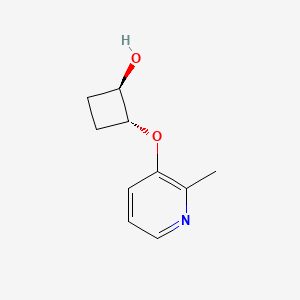

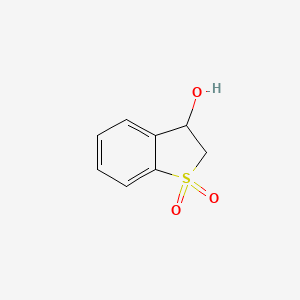
![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2621385.png)
![allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2621386.png)